molecular formula C17H21NO4S B8034337 4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide

4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B8034337
M. Wt: 335.4 g/mol
InChI Key: WVFAGCUTPGHSPY-UHFFFAOYSA-N
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Description

4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then reacted with isopropylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 4-methoxybenzaldehyde, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The hydroxy and methoxy groups may also contribute to the compound’s activity by enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide
  • 4-methoxy-N-(propan-2-yl)benzene-1-sulfonamide
  • 4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

Uniqueness

4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse chemical reactivity, while the sulfonamide group provides potential biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13(2)18(12-14-4-8-16(22-3)9-5-14)23(20,21)17-10-6-15(19)7-11-17/h4-11,13,19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFAGCUTPGHSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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